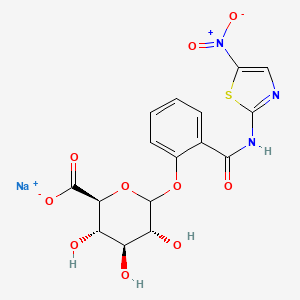

Tizoxanide glucuronide,sodium salt

Description

Contextualization within the Nitazoxanide (B1678950) Metabolic Pathway

The metabolic journey of nitazoxanide is a rapid, two-step process. drugbank.com Following oral administration, nitazoxanide is swiftly hydrolyzed by plasma esterases into its active metabolite, tizoxanide (B1683187) (also known as desacetyl-nitazoxanide). oup.com In fact, nitazoxanide itself is not detected in plasma. oup.com This initial conversion is crucial as tizoxanide is the primary entity responsible for the therapeutic effects of the drug. drugbank.comoup.com

The second and final major metabolic step is the conjugation of tizoxanide with glucuronic acid, a process known as glucuronidation, to form tizoxanide glucuronide. drugbank.comoup.comwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are predominantly found in the liver and small intestine. nih.gov The resulting tizoxanide glucuronide is then eliminated from the body, primarily through urine and bile. drugbank.comoup.com Studies have shown that tizoxanide and tizoxanide glucuronide are the main species found in plasma, urine, and bile following nitazoxanide administration. oup.comnih.gov

Significance as a Glucuronidated Metabolite

Glucuronidation is a major Phase II metabolic pathway that the body employs to render various substances, including drugs and their metabolites, more water-soluble. wikipedia.org This increased water solubility facilitates their excretion from the body. wikipedia.org The addition of a glucuronic acid moiety to tizoxanide significantly alters its physicochemical properties, transforming the relatively lipophilic tizoxanide into the more hydrophilic tizoxanide glucuronide.

This transformation has several important implications:

Enhanced Elimination: The increased water solubility of tizoxanide glucuronide allows for its efficient removal from the bloodstream by the kidneys and subsequent excretion in the urine, as well as elimination through the biliary system into the feces. drugbank.comoup.com

Detoxification: Glucuronidation is often a detoxification process, as the resulting metabolites are typically less pharmacologically active and less toxic than their parent compounds. wikipedia.org Research has indicated that while tizoxanide retains most of the antibacterial and antiparasitic activity of nitazoxanide, tizoxanide glucuronide exhibits only slight antibacterial activity. rsc.orgresearchgate.net

Pharmacokinetic Profiling: The measurement of tizoxanide glucuronide levels in plasma and urine is a critical component of pharmacokinetic studies of nitazoxanide. nih.gov These measurements help researchers understand the rate and extent of nitazoxanide metabolism and elimination in different populations.

Overview of Academic Research Trajectories

Academic research on tizoxanide glucuronide has followed several key trajectories, primarily aimed at elucidating the metabolic fate of nitazoxanide and developing analytical methods for its quantification.

Metabolism and Enzyme Kinetics: A significant area of research has focused on identifying the specific UGT isoforms responsible for the glucuronidation of tizoxanide. nih.gov Studies have investigated species differences in tizoxanide glucuronidation, comparing the metabolic activity in liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice. nih.gov In humans, UGT1A1 and UGT1A8 have been identified as the primary enzymes involved in this process. nih.gov

Analytical Method Development: The need for accurate measurement of tizoxanide and its glucuronide in biological matrices has driven the development of sophisticated analytical techniques. nih.govpharmatutor.org Researchers have established and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in plasma. nih.govpharmometrica.com.mx These methods are essential for detailed pharmacokinetic analyses.

Synthesis and In Vitro Studies: The chemical synthesis of tizoxanide glucuronide has been achieved, providing a pure standard for analytical and in vitro studies. rsc.orgnih.gov This has enabled researchers to confirm its identity in biological samples and to investigate its biological activity directly. nih.gov For instance, in vitro studies have evaluated the efficacy of tizoxanide glucuronide against parasites like Cryptosporidium parvum. medchemexpress.comnih.gov

Pharmacokinetic Studies: Tizoxanide glucuronide is a key analyte in human pharmacokinetic studies of nitazoxanide. nih.govresearchgate.net By monitoring the levels of tizoxanide and tizoxanide glucuronide after drug administration, scientists can determine important parameters such as absorption, distribution, metabolism, and excretion (ADME) of nitazoxanide. researchgate.net

Properties

Molecular Formula |

C16H14N3NaO10S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1 |

InChI Key |

HJXNHPDNJXKILF-YJYGSKBTSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Elucidation

Methodologies for O-Aryl Glucuronide Synthesis

The synthesis of O-aryl glucuronides, such as tizoxanide (B1683187) glucuronide, presents unique challenges due to the electronic properties of the aromatic ring and the stereochemical complexities of the glycosidic bond formation. nih.govmdpi.com Several strategies have been developed to address these challenges, primarily focusing on the activation of the glucuronic acid donor and the protection of reactive functional groups.

Derivatization Strategies

Derivatization of the glucuronic acid moiety is a common strategy to enhance its reactivity as a glycosyl donor. This typically involves the protection of the hydroxyl and carboxyl groups, leaving a reactive group at the anomeric carbon (C-1).

One of the most established methods is the Koenigs-Knorr reaction , which utilizes a glycosyl halide (typically a bromide) as the donor. researchgate.netwikipedia.orgchemeurope.com The reaction is often promoted by heavy metal salts, such as silver carbonate or, more effectively, cadmium carbonate. researchgate.netacs.orgnumberanalytics.com The neighboring group participation from an acetyl protecting group at C-2 generally ensures the formation of the desired 1,2-trans (β) stereochemistry. wikipedia.org

Another powerful method involves the use of trichloroacetimidate (B1259523) donors . arkat-usa.org These donors, activated by a Lewis acid like boron trifluoride etherate, are highly reactive and often provide good yields and stereoselectivity. mdpi.comnih.gov

The table below summarizes some common derivatization strategies for O-aryl glucuronide synthesis.

| Donor Type | Activating Agent | Key Features | References |

| Glycosyl Halide (e.g., Bromide) | Silver Carbonate, Cadmium Carbonate | Well-established, good for 1,2-trans stereoselectivity with participating groups. | researchgate.netwikipedia.orgacs.org |

| Trichloroacetimidate | Boron Trifluoride Etherate (BF₃·OEt₂) | Highly reactive, often provides high yields and stereoselectivity. | arkat-usa.orgmdpi.comnih.gov |

| 1-Hydroxy Sugar | - | Can be used as a glycosyl donor directly or converted to other donors. |

Precursor Chemistry and Reaction Pathways

The synthesis of tizoxanide glucuronide has been efficiently achieved in a multi-step process starting from benzyl (B1604629) salicylate (B1505791). rsc.orgnih.gov A key step in this synthesis is the Koenigs-Knorr reaction between a protected glucuronyl bromide and the phenolic hydroxyl group of a tizoxanide precursor. nih.gov

Initial attempts to directly couple tizoxanide with a protected glucuronyl donor using various methods, including the Koenigs-Knorr and trichloroacetimidate methods, were unsuccessful. researchgate.net This necessitated a strategy where the glucuronidation was performed on a precursor molecule, benzyl salicylate, before the final assembly of the tizoxanide structure. researchgate.netnih.gov

The general synthetic pathway can be outlined as follows:

Glucuronidation of a Precursor: Reaction of benzyl salicylate with a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, via the Koenigs-Knorr reaction to form the protected glucuronide conjugate. nih.gov

Deprotection and Amide Formation: Subsequent deprotection of the protecting groups on the glucuronic acid and the benzyl ester, followed by amide formation with 2-amino-5-nitrothiazole, yields tizoxanide glucuronide. rsc.orgnih.gov

This strategic approach highlights the importance of precursor chemistry in overcoming synthetic hurdles in complex molecule synthesis.

Synthesis of Isotope-Labeled Tizoxanide Glucuronide Analogs for Research

Isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. nuvisan.com They serve as internal standards in bioanalytical methods, enabling accurate quantification and tracking of the parent drug and its metabolites. nuvisan.com The synthesis of isotope-labeled tizoxanide glucuronide, such as deuterium-labeled (d4) analogs, is crucial for these applications. medchemexpress.com

The synthesis of stable isotope-labeled (e.g., ²H, ¹³C, ¹⁵N) or radio-labeled (e.g., ¹⁴C) tizoxanide glucuronide would typically follow a similar synthetic route as the unlabeled compound, but with the introduction of the isotopic label at a metabolically stable position in one of the precursors. nuvisan.comnih.gov For instance, a deuterated version of the tizoxanide precursor could be used in the glucuronidation reaction.

Chemical isotope labeling can also be employed post-biosynthesis or for the comprehensive profiling of glucuronide conjugates in biological samples. nih.gov For example, derivatization of the carboxylic acid group of the glucuronic acid moiety with isotope-coded reagents allows for sensitive and specific detection by mass spectrometry. nih.gov

Stereoselective Glucuronidation Approaches

The formation of the glycosidic bond during glucuronidation can result in either α or β anomers. In biological systems, glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and almost exclusively produces the β-anomer. rsc.org Achieving high stereoselectivity for the β-isomer is a primary goal in the chemical synthesis of glucuronides.

Several factors influence the stereochemical outcome of a glycosylation reaction:

Neighboring Group Participation: The use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucuronyl donor is a classic strategy to direct the formation of the 1,2-trans (β) glycosidic bond. wikipedia.org The participating group forms a transient cyclic intermediate that shields the α-face of the anomeric carbon, leading to nucleophilic attack from the β-face.

Solvent and Catalyst Effects: The choice of solvent and catalyst can also influence the anomeric ratio.

Enzymatic Synthesis: For complex cases or when high stereopurity is essential, enzymatic approaches using isolated UGTs or microbial biotransformation can be employed. capes.gov.brhyphadiscovery.com These methods mimic the biological process and can provide the desired β-glucuronide with high fidelity. hyphadiscovery.com Microbial systems can even perform sequential reactions like hydroxylation followed by glucuronidation. hyphadiscovery.com

Comprehensive Structural Characterization Techniques for Synthetic Products

The unambiguous structural elucidation of synthesized tizoxanide glucuronide and its analogs is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural analysis of glucuronides. nih.govmdpi.com 1H and 13C NMR provide information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms and confirm the site of glucuronidation and the stereochemistry of the anomeric center. nih.gov The coupling constant of the anomeric proton (H-1 of the glucuronic acid moiety) is a key indicator of its configuration (typically a large coupling constant for a β-anomer). nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns of glucuronides, often involving the neutral loss of the glucuronic acid moiety (176 Da). nih.gov Derivatization techniques can be used to enhance the information obtained from MS analysis, for instance, to differentiate between O- and N-glucuronides. researchgate.net

The table below summarizes the key characterization techniques and the information they provide.

| Technique | Information Provided | References |

| NMR Spectroscopy | Detailed molecular structure, site of conjugation, stereochemistry of the anomeric carbon. | nih.govmdpi.comnih.govnih.gov |

| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural confirmation. | researchgate.netnih.govnih.gov |

| Liquid Chromatography (LC) | Purity assessment, separation of isomers. | nih.govacs.org |

By employing these advanced synthetic and analytical methodologies, researchers can reliably produce and characterize tizoxanide glucuronide, sodium salt, and its analogs, facilitating further investigation into the metabolism and disposition of nitazoxanide (B1678950).

Metabolic Biotransformation and Enzymatic Regulation

Glucuronidation as the Primary Metabolic Fate of Tizoxanide (B1683187)

Glucuronidation represents a critical phase II metabolic pathway for a vast number of compounds, both endogenous and xenobiotic. wikipedia.orgnih.gov This process involves the conjugation of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the substrate, thereby increasing its water solubility and facilitating its excretion. wikipedia.org In the case of tizoxanide, it is the predominant metabolic pathway. nih.gov Following the rapid deacetylation of its parent drug, nitazoxanide (B1678950), to tizoxanide, the latter is efficiently metabolized into tizoxanide glucuronide. researchgate.net This glucuronide conjugate is the main form of the compound found in human plasma, urine, and bile. researchgate.net The conversion to a more hydrophilic glucuronide is essential for its subsequent elimination from the body via urine and feces. wikipedia.org

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms

The glucuronidation of tizoxanide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located in the liver and the gastrointestinal tract. wikipedia.orgnumberanalytics.com Extensive research has been conducted to identify the specific UGT isoforms responsible for the metabolism of tizoxanide.

Other Relevant UGT Enzymes and Their Substrate Specificity

While UGT1A1 and UGT1A8 are the primary contributors to tizoxanide glucuronidation in humans, other UGT isoforms may also be involved, albeit to a lesser extent. nih.gov The UGT superfamily is composed of several isoforms with overlapping but distinct substrate specificities. researchgate.netnih.gov For instance, the UGT1A and UGT2B subfamilies are the main enzymes responsible for the glucuronidation of xenobiotics. nih.govresearchgate.net Research into the broader substrate specificity of various UGTs helps in understanding potential drug-drug interactions and individual variability in drug metabolism.

Species-Specific Variations in Glucuronidation Kinetics

The metabolism of drugs can vary significantly between different species, and tizoxanide is no exception. nih.gov These differences are often due to variations in the expression levels and catalytic activities of drug-metabolizing enzymes, including UGTs. nih.govmdpi.com

Comparative In Vitro Metabolic Studies Across Mammalian Species

In vitro studies using liver and intestinal microsomes from various mammalian species, including humans, monkeys, dogs, rats, and mice, have revealed significant species-specific differences in the kinetics of tizoxanide glucuronidation. nih.gov The intrinsic clearance (CLint) values, which represent the metabolic capacity of the liver and intestine, show considerable variation.

For liver microsomes, rats and mice demonstrated the highest intrinsic clearance values for tizoxanide glucuronidation. nih.gov In the case of intestinal microsomes, mice and rats again showed the highest clearance rates. nih.gov These findings indicate that the roles of UGT enzymes in the metabolism of tizoxanide in the liver and small intestine differ substantially across species. nih.gov Such comparative studies are crucial for the appropriate selection of animal models in preclinical research and for extrapolating metabolic data to humans. frontiersin.orgeuropa.eu

Interactive Data Table: Comparative Intrinsic Clearance of Tizoxanide Glucuronidation in Liver and Intestinal Microsomes

| Species | Liver Microsomes CLint (µL/min/mg protein) | Intestinal Microsomes CLint (µL/min/mg protein) |

| Human | Data not specified in provided search results | Data not specified in provided search results |

| Monkey | Data not specified in provided search results | Data not specified in provided search results |

| Dog | Data not specified in provided search results | Data not specified in provided search results |

| Rat | Highest | High |

| Mouse | High | Highest |

| This table is based on the general findings of a comparative in vitro study. nih.gov Specific numerical values for intrinsic clearance were not available in the provided search results. |

Implications of Interspecies Differences for Preclinical Models

Significant differences in the glucuronidation of tizoxanide exist between humans and common preclinical animal models, a factor with profound implications for the interpretation and extrapolation of animal study data. The enzymatic kinetics of tizoxanide glucuronidation vary considerably across species, including humans, monkeys, dogs, rats, and mice. nih.gov

Research using liver and intestinal microsomes has shown that the intrinsic clearance (CLint) of tizoxanide through glucuronidation differs substantially among these species. Notably, rats and mice exhibit the highest intrinsic clearance values in liver microsomes, while mice and rats show the highest clearance in intestinal microsomes. nih.gov This indicates a much more rapid metabolism and elimination of tizoxanide in these rodent models compared to humans.

These marked metabolic differences are crucial for preclinical drug development. The high rate of glucuronidation in rodents suggests that they may have lower systemic exposure to the active tizoxanide compared to humans at an equivalent dose. Consequently, efficacy or toxicity findings from these models may not be directly translatable to the human clinical setting without careful pharmacokinetic modeling and dose adjustments. Understanding these species-specific metabolic profiles is essential for selecting the most appropriate animal models and for accurately predicting human pharmacokinetics.

Table 1: Interspecies Comparison of Tizoxanide Glucuronidation

This table summarizes the relative intrinsic clearance (CLint) of tizoxanide in liver and intestinal microsomes from various species, highlighting the significant metabolic differences.

| Species | Relative Intrinsic Clearance (CLint) in Liver Microsomes | Relative Intrinsic Clearance (CLint) in Intestinal Microsomes |

| Human | Lower | Lower |

| Monkey | Moderate | Moderate |

| Dog | Moderate | Lower |

| Rat | Highest | High |

| Mouse | High | Highest |

| Data based on findings from Hanioka et al., 2024. nih.gov |

Enzyme Inhibition and Induction Studies Affecting Glucuronidation

The activity of the UGT enzymes responsible for tizoxanide glucuronidation can be altered by other co-administered substances, a phenomenon known as drug-drug interaction. These interactions can either inhibit the enzymes, leading to decreased metabolism, or induce them, causing accelerated metabolism.

Investigating Inhibition of UGT Enzymes by Concomitant Agents

In humans, the glucuronidation of tizoxanide is primarily carried out by two specific isoforms: UGT1A1 and UGT1A8. nih.gov The activity of these enzymes can be inhibited by certain compounds, potentially leading to increased plasma concentrations of active tizoxanide and a higher risk of dose-related toxicities.

Studies have identified specific agents that act as inhibitors of this metabolic pathway. For instance, estradiol (B170435) and emodin (B1671224) have been shown to inhibit tizoxanide glucuronidation in human liver and intestinal microsomes in a dose-dependent manner. nih.gov Emodin, an anthraquinone (B42736) derivative found in some plants like rhubarb, demonstrated particularly strong inhibition in intestinal microsomes. nih.gov The potential for such interactions underscores the importance of considering a patient's concomitant medications and dietary supplements, as inhibition of UGT1A1 or UGT1A8 could significantly alter the pharmacokinetic profile of tizoxanide.

Table 2: Known Inhibitors of Tizoxanide Glucuronidation in Human Microsomes

This interactive table details compounds that have been shown to inhibit the UGT enzymes responsible for tizoxanide metabolism.

| Inhibiting Agent | Target UGT Isoform(s) | Site of Inhibition | Potency Note |

| Estradiol | UGT1A1, UGT1A8 | Liver and Intestinal | Dose-dependent inhibition |

| Emodin | UGT1A1, UGT1A8 | Liver and Intestinal | Stronger inhibition in intestine |

| Data sourced from Hanioka et al., 2024. nih.gov |

Modulation of Tizoxanide Glucuronidation by Enzyme Inducers

Conversely, the expression and activity of UGT enzymes can be increased by certain drugs, a process known as enzyme induction. For tizoxanide, induction of its primary metabolizing enzyme, UGT1A1, could lead to faster clearance and potentially reduced therapeutic efficacy.

Several well-known drugs are potent inducers of UGT1A1. Rifampicin (B610482), a powerful and broad-spectrum enzyme inducer, is known to significantly increase the activity of UGT1A1. asm.orgasm.orgnih.gov Co-administration of rifampicin has been shown to accelerate the glucuronidation of other UGT1A1 substrates, thereby lowering their plasma concentrations. asm.orgasm.org

Similarly, the long-acting barbiturate (B1230296) phenobarbital (B1680315) is a potent inducer of various drug-metabolizing enzymes, including UGTs. nih.govnih.gov Studies in rats have shown that phenobarbital treatment increases hepatic thyroxine-glucuronyltransferase activity, a function associated with UGTs, leading to accelerated metabolism. nih.gov Other drugs, such as certain anticonvulsants like carbamazepine (B1668303) and the dietary flavonoid chrysin, have also been identified as inducers of UGT1A1. drugbank.comnih.gov

While direct studies on the effect of these inducers on tizoxanide pharmacokinetics may be limited, the established induction of UGT1A1 by these agents suggests a high potential for clinically relevant drug interactions. The concurrent use of a UGT1A1 inducer could significantly increase the rate of tizoxanide's conversion to its inactive glucuronide metabolite, warranting caution and potential monitoring.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection represents a foundational technique for the quantification of tizoxanide (B1683187) and its glucuronide conjugate in biological samples. While direct quantification of the glucuronide is possible, a common strategy involves the determination of "total" tizoxanide. This is achieved by enzymatic hydrolysis of the tizoxanide glucuronide in the sample back to tizoxanide using β-glucuronidase, followed by quantification of the liberated tizoxanide. researchgate.netnih.gov This approach provides a measure of the total exposure to the active moiety.

HPLC methods have been developed and validated for various biological fluids, including plasma, urine, and breast milk. oup.comscispace.comresearchgate.net A typical method involves protein precipitation to remove macromolecules, followed by chromatographic separation on a reversed-phase column, such as a C18 or a cyano (CN) column. scispace.comresearchgate.net Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly employed to achieve separation from endogenous components. oup.comresearchgate.net Quantitation is typically achieved with UV detection at wavelengths where tizoxanide exhibits strong absorbance, such as 260 nm or 360 nm. oup.comnih.gov

For instance, one validated method for human plasma utilized a Purospher STAR RP-18e column with a mobile phase of acetonitrile (B52724) and 100mM phosphate buffer (pH 3) and achieved a linear range of 100 to 3800 ng/mL. researchgate.net Another method, developed for human urine, plasma, and breast milk, used a Luna CN column with a mobile phase of acetonitrile, 12 mM ammonium acetate, and diethylamine (B46881) (30:70:0.1, v/v/v) at pH 4.0, with detection at 260 nm. oup.comscispace.com This method reported limits of quantitation for tizoxanide as 118.7 ng/mL in urine and 162.4 ng/mL in plasma. oup.comscispace.com

Table 1: Examples of HPLC Methodologies for Tizoxanide Quantification Note: These methods often quantify total tizoxanide after enzymatic hydrolysis of tizoxanide glucuronide.

| Parameter | Method 1 (Plasma) researchgate.net | Method 2 (Goat Plasma) nih.gov | Method 3 (Urine, Plasma, Milk) oup.comscispace.com |

|---|---|---|---|

| Column | Purospher STAR RP-18e (250 x 4.6mm; 5µm) | Not Specified | Luna 5-µm CN (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile : 100mM Phosphate Buffer pH 3 (50:50, v/v) | Not Specified | Acetonitrile : 12mM Ammonium Acetate : Diethylamine (30:70:0.1, v/v/v), pH 4.0 |

| Flow Rate | 1.0 mL/min | Not Specified | 1.5 mL/min |

| Detection | UV at 350 nm | UV at 360 nm | UV at 260 nm |

| Linear Range | 100 - 3800 ng/mL | Not Specified | Not specified for plasma, varies by matrix |

| Internal Standard | Piroxicam | Not Specified | Nifuroxazide |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

For higher sensitivity and specificity, particularly for complex biological matrices and low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov It allows for the simultaneous quantification of both tizoxanide and tizoxanide glucuronide, providing a more detailed pharmacokinetic profile. nih.govresearchgate.net

The development of a robust LC-MS/MS method requires careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection. A simple protein precipitation with acetonitrile is often sufficient for extracting both tizoxanide and its glucuronide from plasma samples. researchgate.net Chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase containing an organic modifier like acetonitrile and an aqueous component with a volatile buffer such as ammonium formate (B1220265) and formic acid to facilitate ionization. researchgate.net

Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in either positive or negative mode. researchgate.netresearchgate.net Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, ensuring high selectivity and minimizing interference from matrix components. researchgate.net Validation according to regulatory guidelines (e.g., FDA) assesses parameters including linearity, accuracy, precision, sensitivity, recovery, and matrix effects. nih.govlongactinghiv.org For example, a validated method for tizoxanide in human plasma was linear from 15.6 ng/mL to 1000 ng/mL, with accuracy and precision within acceptable limits. nih.gov

A specific LC-MS/MS method for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma has been developed and validated. nih.govresearchgate.net This method demonstrates the feasibility of measuring both key metabolites in a single analytical run.

Table 2: LC-MS/MS Method Validation for Tizoxanide and Tizoxanide Glucuronide in Mouse Plasma researchgate.net

| Parameter | Tizoxanide (T) | Tizoxanide Glucuronide (TG) |

|---|---|---|

| Linear Range | Data not specified | Data not specified |

| Extraction | Acetonitrile Protein Precipitation | |

| Chromatography | C18 Column, Gradient elution with Acetonitrile and 5mM Ammonium Formate Buffer (0.05% Formic Acid) | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Internal Standard | Glipizide |

LC-MS/MS is indispensable for studying the metabolism of tizoxanide in in vitro systems. These studies are critical for understanding species differences in metabolism and identifying the enzymes responsible. Research has utilized liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice to investigate the glucuronidation of tizoxanide. nih.gov Such studies measure the rate of formation of tizoxanide glucuronide, allowing for the calculation of kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), and intrinsic clearance (CLint). nih.gov

These investigations have shown significant species-specific variations in glucuronidation activity. nih.gov For instance, among human UDP-glucuronosyltransferase (UGT) enzymes, UGT1A1 and UGT1A8 have been identified as major contributors to the formation of tizoxanide glucuronide. nih.gov Furthermore, the efficacy of tizoxanide glucuronide itself has been tested in in vitro cell culture models, such as its effect on the development of Cryptosporidium parvum in HCT-8 enterocytic cells, where it demonstrated inhibitory activity. medchemexpress.com

LC-MS/MS is the gold standard for defining the pharmacokinetic profile of tizoxanide and tizoxanide glucuronide in animal models. Following administration of nitazoxanide (B1678950), plasma concentrations of both the parent metabolite and its glucuronide conjugate can be tracked over time. nih.govresearchgate.net This allows for the precise determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).

A study in mice developed a rapid and specific LC-MS/MS method to simultaneously quantify tizoxanide and tizoxanide glucuronide in plasma, highlighting the importance of measuring both metabolites. nih.govresearchgate.net In goats, HPLC has been used to determine the pharmacokinetics of tizoxanide, where measuring concentrations before and after hydrolysis with β-glucuronidase allowed for the characterization of both free tizoxanide and the total tizoxanide pool (originating from the glucuronide). nih.gov These studies revealed that after hydrolysis, the Cmax and AUC for total tizoxanide increased, indicating significant circulation of the glucuronide conjugate. nih.gov

Table 3: Pharmacokinetic Parameters of Tizoxanide in Goats (Oral 200 mg/kg NTZ) nih.gov

| Parameter | Free Tizoxanide | Total Tizoxanide (after hydrolysis) |

|---|---|---|

| Cmax (µg/mL) | 2.56 ± 0.25 | Increased |

| Tmax (h) | 4.90 ± 0.13 | Increased |

| AUC ((µg/mL)·h) | 27.40 ± 1.54 | Increased |

| t1/2ke (h) | 3.47 ± 0.32 | Increased |

| V/F(c) (L/kg) | 30.17 ± 2.17 | Decreased |

| Cl(s) (L/(kg·h)) | 7.34 ± 1.21 | Decreased |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are generally less common for the direct analysis of tizoxanide glucuronide, especially in complex biological matrices, due to lower sensitivity and specificity compared to chromatography-based methods. However, they have been developed for the parent drug, nitazoxanide.

UV-Vis spectrophotometric methods for nitazoxanide in pharmaceutical formulations have been established, often involving measurement in a solvent like dimethylformamide or methanol (B129727) at its wavelength of maximum absorbance, around 346-402 nm. ijpsonline.comrjptonline.org Other visible spectrophotometric methods rely on chemical reactions, such as the reduction of the nitro group on nitazoxanide, followed by derivatization to form a colored chromogen that can be measured at a specific wavelength in the visible spectrum. ijpsonline.comresearchgate.net

Similarly, electrochemical methods have been explored for nitazoxanide determination. researchgate.net These techniques are based on the electrochemical reduction of the nitro group present in the molecule's structure. researchgate.net While these methods are effective for bulk drug and simple formulations, their application to tizoxanide glucuronide in biological samples would be challenging without extensive sample cleanup and separation to avoid interference.

Separation and Isolation Techniques for Metabolic Studies

Effective separation and isolation are prerequisites for the accurate analysis and identification of metabolites like tizoxanide glucuronide. The techniques employed range from simple sample preparation steps to more complex chromatographic isolation.

For quantitative analysis using LC-MS/MS or HPLC, common sample preparation techniques include:

Protein Precipitation: A rapid and straightforward method where an organic solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins, which are then removed by centrifugation. researchgate.net This effectively releases the analytes into the supernatant for analysis.

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like diethyl ether). researchgate.netijper.org

Direct Injection: For cleaner matrices like urine, direct injection into the HPLC system after simple dilution and filtration may be feasible, minimizing sample handling. oup.com

For metabolic profiling and identification of novel metabolites, radiolabeling studies are highly informative. In a study using radiocarbon-labeled nitazoxanide in humans, radioactivity was monitored in plasma, urine, and feces. researchgate.net Analysis of these samples confirmed that tizoxanide glucuronide was the main metabolite present in plasma, urine, and bile. researchgate.net Isolation for structural confirmation often involves preparative HPLC to obtain a pure fraction of the metabolite, which can then be subjected to definitive structural analysis by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Preclinical Pharmacological Investigations and Molecular Mechanisms

In Vitro Studies on Biological Activity

Tizoxanide (B1683187) glucuronide, a major metabolite of the broad-spectrum anti-infective agent nitazoxanide (B1678950), has been the subject of in vitro studies to elucidate its biological activity, particularly against the protozoan parasite Cryptosporidium parvum. nih.govoup.comoup.com

Impact on Pathogen Development in Cell-Based Assays (e.g., Cryptosporidium parvum)

In a key study utilizing sporozoite-infected HCT-8 human enterocytic cells, tizoxanide glucuronide demonstrated significant inhibitory effects on the development of C. parvum. nih.govoup.comoup.com When introduced after sporozoite invasion, tizoxanide glucuronide exhibited strong inhibition of the parasite's sexual stages. nih.govoup.com This is in contrast to its parent compound, nitazoxanide, which more strongly inhibited the asexual stages. nih.govoup.com

The inhibitory activity of tizoxanide glucuronide was quantified using a quantitative alkaline phosphatase immunoassay. The 50% minimal inhibitory concentration (MIC50) for tizoxanide glucuronide was determined to be 2.2 mg/L when added after sporozoite invasion. nih.govoup.comoup.com Further analysis of its effects on different life cycle stages revealed varying MIC50 values: 11.7 µg/ml for the asexual stages and 2.8 µg/ml for the sexual stages. medchemexpress.com

Table 1: In Vitro Activity of Tizoxanide Glucuronide against Cryptosporidium parvum

| Parameter | Value | Reference |

|---|---|---|

| Cell Line | HCT-8 | nih.govoup.com |

| Organism | Cryptosporidium parvum | nih.govoup.com |

| MIC50 (Post-Invasion) | 2.2 mg/L | nih.govoup.comoup.com |

| MIC50 (Asexual Stages) | 11.7 µg/ml | medchemexpress.com |

| MIC50 (Sexual Stages) | 2.8 µg/ml | medchemexpress.com |

Cellular Permeability and Uptake Studies in Model Systems

While direct quantitative data on the cellular permeability and uptake of tizoxanide glucuronide is not extensively detailed in the available literature, its pronounced activity against the intracellular sexual stages of C. parvum suggests that it can effectively penetrate the host cell membrane to reach the parasite. oup.com It has been explicitly described as cell-permeable. medchemexpress.com Further investigations are needed to fully elucidate the specific mechanisms and efficiency of its cellular uptake. oup.com

Mechanistic Research on Potential Biological Roles

The precise molecular mechanisms underlying the biological activity of tizoxanide glucuronide are still under investigation. However, research into its parent compound, nitazoxanide, and its active metabolite, tizoxanide, provides insights into its likely modes of action.

Examination of Direct vs. Indirect Effects in Biological Systems

The biological effects of a compound can be categorized as either direct, where the molecule itself interacts with a target, or indirect, where it triggers a cascade of events leading to an effect. radiologykey.comnrc.gov In the context of its antiparasitic activity, studies on nitazoxanide have validated that it acts directly on C. parvum. nih.gov Given that tizoxanide glucuronide is a metabolite of nitazoxanide and exhibits similar antiparasitic properties, it is plausible that it also exerts a direct effect on the parasite. nih.govoup.comnih.gov

Exploration of Potential Cellular Targets

The primary cellular target of tizoxanide, the active metabolite of nitazoxanide, is believed to be the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. patsnap.com This enzyme is critical for the anaerobic energy metabolism of various parasites. patsnap.com By inhibiting PFOR, tizoxanide disrupts the parasite's energy production, leading to cell death. patsnap.com While tizoxanide glucuronide has been shown to have slight antibacterial activity, it is considered to be largely devoid of the antiviral activity seen with nitazoxanide. researchgate.net This suggests that the glucuronide moiety may influence its interaction with certain cellular targets. Other research has indicated that tizoxanide can inhibit the folding of viral fusion proteins, such as those in paramyxoviruses, by affecting the glycoprotein-specific thiol oxidoreductase ERp57. researchgate.net Additionally, in the context of cancer research, tizoxanide has been shown to inhibit cyclin-dependent kinase 1 (CDK1) activity in glioblastoma cells. frontiersin.org Whether tizoxanide glucuronide interacts with these or other cellular targets to a significant extent remains an area for further research.

Protein Binding Dynamics in Animal Plasma and Solutions

The binding of a compound to plasma proteins can significantly influence its distribution and availability. Studies on tizoxanide, the precursor to tizoxanide glucuronide, have shown that it is highly bound to plasma proteins. austinpublishinggroup.com In goat plasma, tizoxanide at a concentration of 4 μg/mL exhibited a protein binding percentage of over 95%. researchgate.netnih.gov This high level of binding was primarily attributed to albumin, with a much lower binding affinity observed for α-1-acid-glycoprotein. researchgate.netnih.gov In human plasma, tizoxanide is also highly protein-bound, at over 99%. austinpublishinggroup.com This high affinity for plasma proteins has led to investigations into potential drug-drug interactions, as it can displace other highly protein-bound drugs like warfarin. researchgate.nettouro.edu While specific protein binding data for tizoxanide glucuronide is not as readily available, the extensive protein binding of its precursor suggests that this is an important aspect of its pharmacokinetic profile.

Table 2: Protein Binding of Tizoxanide (Precursor to Tizoxanide Glucuronide)

| Matrix | Protein | Concentration | Binding Percentage | Reference |

|---|---|---|---|---|

| Goat Plasma | Total Protein | 4 µg/mL | >95% | researchgate.netnih.gov |

| Albumin Solution | Albumin | 4 µg/mL | >95% | researchgate.netnih.gov |

| α-1-acid-glycoprotein Solution | α-1-acid-glycoprotein | 4 µg/mL | ~49% | researchgate.netnih.gov |

| Human Plasma | Total Protein | Not Specified | >99% | austinpublishinggroup.com |

Comparative Pharmacokinetic Studies of Related Thiazolides in Animal Models

The metabolism of tizoxanide, primarily through glucuronidation, exhibits significant species-specific variations, which have been explored in several animal models. These differences are critical for extrapolating preclinical findings to human scenarios. The pharmacokinetic profiles of tizoxanide and other thiazolides have been characterized in species including rats, dogs, monkeys, mice, and goats.

A key study investigated the glucuronidation of tizoxanide in liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice. nih.govdntb.gov.ua The intrinsic clearance (CLint) of tizoxanide glucuronidation varied substantially across these species. In liver microsomes, rats and mice showed the highest clearance values, whereas in intestinal microsomes, mice and rats were the most active. nih.gov This high metabolic rate in rodents suggests rapid elimination. The study identified UGT1A1 and UGT1A8 as the primary human UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic step. nih.gov

| Species | Liver Microsomes CLint (μL/min/mg protein) | Intestinal Microsomes CLint (μL/min/mg protein) |

|---|---|---|

| Human | 15.8 | 1.5 |

| Monkey | 19.7 | 1.1 |

| Dog | 10.4 | 0.5 |

| Rat | 111.9 | 2.8 |

| Mouse | 109.9 | 10.3 |

Further pharmacokinetic studies in different animal models provide a broader picture of thiazolide disposition. In goats, following oral administration of nitazoxanide, the pharmacokinetics of tizoxanide (both free and total, after enzymatic hydrolysis of the glucuronide) were determined. nih.gov The data showed that after hydrolysis to account for the glucuronidated form, the maximum plasma concentration (Cmax) and area under the curve (AUC) increased, indicating significant conjugation. nih.govresearchgate.net

In Sprague-Dawley rats, comparative studies of nitazoxanide and a newer amino-acid ester prodrug, RM-5061, revealed significant differences in bioavailability. nih.gov While nitazoxanide had an absolute oral bioavailability of approximately 2.8%, the prodrug RM-5061, which also metabolizes to tizoxanide, showed a 7-fold higher bioavailability at 20%. nih.gov In these studies, tizoxanide glucuronide was confirmed as the major metabolite detected in plasma shortly after oral administration. nih.gov The poor absorption of nitazoxanide in rodents is a noted characteristic, with a significant portion of the oral dose being excreted in the feces. nih.govnih.gov

| Compound | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Tizoxanide (from Nitazoxanide) | Goat | Cmax (Free Tizoxanide) | 2.56 ± 0.25 μg/mL | nih.gov |

| Tizoxanide (from Nitazoxanide) | Goat | Tmax (Free Tizoxanide) | 4.90 ± 0.13 h | nih.gov |

| Tizoxanide (from Nitazoxanide) | Goat | AUC (Free Tizoxanide) | 27.40 ± 1.54 (μg/mL)·h | nih.gov |

| Nitazoxanide | Rat | Absolute Bioavailability | 2.8% | nih.gov |

| RM-5061 (Tizoxanide Prodrug) | Rat | Absolute Bioavailability | 20% | nih.gov |

These preclinical animal studies collectively demonstrate that while tizoxanide is the primary active metabolite of nitazoxanide, its conversion to tizoxanide glucuronide is a rapid and significant metabolic pathway. The efficiency of this glucuronidation process varies widely among species, with rodents showing particularly high rates of clearance. nih.gov This variability is a crucial consideration in drug development and the interpretation of preclinical efficacy and toxicology data. rroij.com

Future Directions and Research Perspectives

Development of Novel Analytical Standards and Reference Materials

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic studies and regulatory submissions. This requires the availability of high-purity, well-characterized analytical standards and reference materials. nih.gov For tizoxanide glucuronide, the development of such standards is crucial for validating bioanalytical methods used to measure its concentration in plasma, tissues, and excreta. nih.gov

Future efforts in this area will focus on the synthesis of not only the primary metabolite but also isotopically labeled versions, such as Tizoxanide-d4 glucuronide, which serve as ideal internal standards in mass spectrometry-based assays. medchemexpress.com These labeled standards improve the accuracy, precision, and robustness of quantitative methods. nih.gov Furthermore, there is a growing need to build comprehensive spectral libraries for drug metabolites to aid in their identification in complex biological samples. youtube.com The development of novel analytical techniques, such as those employing molecularly imprinted polymers for selective extraction, may also provide more sensitive and specific methods for quantifying tizoxanide glucuronide at very low levels. researchgate.net

| Development | Description | Application | Reference |

|---|---|---|---|

| Labeled Internal Standards | Synthesis of deuterium-labeled tizoxanide glucuronide (Tizoxanide-d4 glucuronide). | Used as an internal standard in mass spectrometry to ensure accurate quantification of the metabolite in biological samples. | medchemexpress.com |

| Sensitive Bioanalytical Methods | Establishment of UHPLC-MS/MS methods for quantifying tizoxanide in rat plasma and brain tissue. | Allows for detailed pharmacokinetic studies and evaluation of tissue distribution, such as the brain-to-plasma ratio. | nih.gov |

| Metabolite Spectra Libraries | Efforts to computationally derive and collect reference spectra for thousands of drug metabolites to improve identification. | Aids in the rapid and confident identification of metabolites in untargeted metabolomics studies. | youtube.com |

| Synthetic Reference Materials | Chemical synthesis of authentic metabolite standards is considered essential for confirming their structure and for use in quantitative analysis. | Confirms the identity of metabolites detected in vivo and serves as the primary calibrator in bioanalytical assays. | nih.gov |

Investigation into Underexplored Biological Activities

Future research should aim to fully elucidate the spectrum of biological activity for tizoxanide glucuronide. For instance, nitazoxanide and its primary metabolite tizoxanide have been shown to possess mitochondrial uncoupling effects and to extend the healthspan of C. elegans, but it is unknown if the glucuronide metabolite shares these properties. nih.gov Other reported activities, such as slight antibacterial action, also warrant further investigation. researchgate.net A comprehensive screening of tizoxanide glucuronide against various pathogens and cellular targets could uncover novel therapeutic applications or provide a more complete understanding of the safety and efficacy profile of nitazoxanide.

| Activity | Finding | Future Research Direction | Reference |

|---|---|---|---|

| Antiparasitic (C. parvum) | Strongly inhibits the sexual stages of the parasite, with a 50% minimum inhibitory concentration (MIC50) of 2.2 mg/L. | Investigate the mechanism of action and its contribution to in vivo efficacy. | nih.gov |

| Cell Permeability | Tizoxanide glucuronide is reported to be cell-permeable. | Quantify the extent and mechanism of cellular uptake to better understand its potential for intracellular activity. | medchemexpress.com |

| Antibacterial | Described as having "slight antibacterial activity". | Determine the spectrum of antibacterial action and the minimum inhibitory concentrations against various bacterial strains. | researchgate.net |

| Mitochondrial Effects | The parent compounds (nitazoxanide and tizoxanide) have mitochondrial uncoupling effects. The glucuronide has not been tested. | Evaluate whether tizoxanide glucuronide affects mitochondrial function, which could have implications for both efficacy and safety. | nih.gov |

Advanced Modeling and Simulation for Metabolic Prediction

The fields of pharmacokinetics and drug metabolism are increasingly leveraging advanced computational tools to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME). numberanalytics.com Techniques such as physiologically-based pharmacokinetic (PBPK) modeling and machine learning algorithms offer the potential to simulate drug behavior in silico, reducing the reliance on extensive late-stage clinical studies and helping to optimize drug design. nih.govtandfonline.com

For tizoxanide glucuronide, these modeling approaches hold significant promise. With detailed knowledge of the specific UGT enzymes responsible for its formation (UGT1A1 and UGT1A8), researchers can develop sophisticated PBPK models. nih.gov These models can simulate how genetic variations (polymorphisms) in these enzymes or the co-administration of other drugs might alter the levels of tizoxanide and its glucuronide metabolite in different patient populations. numberanalytics.com Machine learning models can also be trained to predict sites of metabolism on new drug candidates, potentially identifying liabilities early in the discovery process. nih.gov Future research will focus on integrating these in silico tools into the development pipeline to create more accurate predictions of nitazoxanide's metabolic fate, ultimately leading to safer and more effective therapeutic strategies. nih.govcertara.com

| Modeling Technique | Description | Application to Tizoxanide Glucuronide | Reference |

|---|---|---|---|

| PBPK Modeling | Physiologically-Based Pharmacokinetic models use physiological and drug-specific data to simulate ADME processes. | Can predict tizoxanide glucuronide concentrations in various tissues and patient populations, accounting for factors like age, organ function, and genetics (UGT1A1/1A8 polymorphisms). | numberanalytics.comtandfonline.com |

| Machine Learning (ML) | ML models can be trained on existing data to predict metabolic outcomes, such as identifying likely sites of metabolism on a molecule. | Could be used to predict the likelihood and extent of glucuronidation for new nitazoxanide analogues, speeding up the drug design cycle. | nih.gov |

| Genome-Scale Metabolic Models | These models incorporate extensive data on metabolic pathways to analyze the effects of a drug on cellular metabolism. | Could help in understanding the systems-level impact of nitazoxanide and its metabolites, potentially identifying new drug targets or off-target effects. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing high-purity Tizoxanide glucuronide sodium salt, and how do reaction conditions impact yield?

Tizoxanide glucuronide sodium salt is synthesized via glucuronidation of tizoxanide using enzymatic or chemical methods. The chemical synthesis involves condensation of a protected glucuronide donor (e.g., benzyl salicylate) with 2-amino-5-chlorothiazole using EDCI and DMAP as catalysts, achieving ~61% yield . Strong bases like Et3N must be avoided to prevent elimination reactions that degrade the glucuronide structure . Purification via reverse-phase HPLC or ion-exchange chromatography ensures >95% purity, critical for pharmacokinetic studies .

Q. How is the sodium salt form of Tizoxanide glucuronide structurally characterized, and what analytical techniques validate its identity?

Structural validation employs:

- NMR spectroscopy : Confirms glucuronic acid conjugation at the phenolic hydroxyl group of tizoxanide .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (C16H10D4N3O10SNa) and isotopic pattern for deuterated forms .

- X-ray crystallography : Resolves stereochemistry of the β-D-glucuronide moiety .

Q. What standard protocols are used to quantify Tizoxanide glucuronide sodium salt in biological matrices?

Quantification uses LC-MS/MS with deuterated internal standards (e.g., Tizoxanide-d4 glucuronide) to correct for matrix effects. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI-negative mode (m/z 440.3 → 264.1 for tizoxanide glucuronide) .

- Calibration range : 0.1–50 µg/mL, with LOD of 0.02 µg/mL .

Advanced Research Questions

Q. How do conflicting pharmacokinetic (PK) data for Tizoxanide glucuronide sodium salt arise across age groups, and how can these be resolved?

PK discrepancies stem from age-dependent metabolic differences:

- Adults (≥18 years) : Higher AUCτ (41.9 µg·hr/mL) vs. pediatric patients (11.7–13.5 µg·hr/mL) due to mature UGT1A1 activity .

- Detection variability : Deuterated analogs improve precision in pediatric studies with low plasma volumes .

- Methodological adjustments : Co-administration with food standardizes absorption kinetics, reducing Tmax variability (2–8 hr → 2–4 hr) .

Q. What experimental strategies elucidate the metabolic pathways of Tizoxanide glucuronide sodium salt in hepatic microsomes?

- Recombinant enzyme assays : Incubate with UGT isoforms (e.g., UGT1A1, UGT1A7) to identify primary glucuronidation pathways .

- Inhibition studies : Use β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm metabolite reversibility .

- Stable isotope tracing : Track deuterium-labeled glucuronide in bile/cerebrospinal fluid to map enterohepatic recirculation .

Q. How can researchers resolve contradictions in reported antiparasitic IC50 values for Tizoxanide glucuronide sodium salt?

Variability in IC50 (e.g., 2.2 µg/mL vs. 5.5 µg/mL for Cryptosporidium parvum) arises from:

- Assay conditions : Serum protein binding alters free drug concentration; use protein-free media for consistency .

- Strain specificity : Test multiple clinical isolates to account for genetic resistance .

- Endpoint measurement : Compare ATP-based viability assays vs. microscopy for accuracy .

Q. What methodologies optimize the detection of Tizoxanide glucuronide sodium salt in tissue distribution studies?

- Tissue homogenization : Use PBS (pH 6.8) with 0.1% SDS to recover glucuronide from lipid-rich organs (e.g., liver) .

- Microdialysis : Implant probes in target tissues (e.g., brain) to monitor real-time glucuronide levels .

- Imaging mass spectrometry : Spatial mapping of glucuronide distribution in infected vs. healthy tissues .

Methodological Notes

- Synthesis optimization : Scale-up reactions require strict control of temperature (20–25°C) and humidity (<30%) to prevent glucuronide hydrolysis .

- Data normalization : Use creatinine-adjusted urinary excretion rates to account for renal clearance variability in PK studies .

- Contradiction resolution : Apply Hill slope analysis to distinguish between cooperative binding and assay artifacts in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.